molecular formula C8H12N2O B14834277 2-Amino-4-(dimethylamino)phenol

2-Amino-4-(dimethylamino)phenol

Cat. No.: B14834277
M. Wt: 152.19 g/mol
InChI Key: AVEVVFQETUJDOU-UHFFFAOYSA-N
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Description

2-Amino-4-(dimethylamino)phenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by an amino group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(dimethylamino)phenol can be achieved through several methods. One common method involves the reaction of resorcinol with dimethylamine in the presence of a catalyst. The reaction is typically carried out in an autoclave at elevated temperatures (around 200°C) and involves the use of a reducing agent such as sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-4-(dimethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10(2)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3

InChI Key

AVEVVFQETUJDOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)O)N

Origin of Product

United States

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